(1,3-Benzothiazol-2-yl)methyl 2-(4-methylbenzenesulfonamido)benzoate
Description
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 2-[(4-methylphenyl)sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S2/c1-15-10-12-16(13-11-15)30(26,27)24-18-7-3-2-6-17(18)22(25)28-14-21-23-19-8-4-5-9-20(19)29-21/h2-13,24H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILYYDMVADQVDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)OCC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of benzothiazole-based compounds is often associated with anti-tubercular activity. These compounds have been found to have potent inhibitory effects against Mycobacterium tuberculosis . .
Mode of Action
The mode of action of benzothiazole-based compounds involves their interaction with the target organism or enzyme, leading to inhibition of the target’s activity
Biochemical Pathways
Benzothiazole derivatives have been found to affect various biochemical pathways due to their broad spectrum of biological activities. They are known to inhibit several enzymes and have anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and anti-inflammatory effects among others
Biological Activity
The compound (1,3-Benzothiazol-2-yl)methyl 2-(4-methylbenzenesulfonamido)benzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and antiviral properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety, a sulfonamide group, and an ester functional group. Its molecular formula is with a molecular weight of approximately 426.52 g/mol. The structural complexity allows for various interactions with biological targets.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | Cell wall disruption |
| Escherichia coli | 32 µg/mL | Metabolic pathway interference |
| Candida albicans | 20 µg/mL | Inhibition of cell membrane synthesis |
A study demonstrated that this compound shows potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
Benzothiazole derivatives are recognized for their anticancer potential. The compound has been evaluated in vitro against various cancer cell lines, showing promising results in inducing apoptosis.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.2 | Induction of apoptosis |
| MCF-7 | 12.7 | Cell cycle arrest |
| A549 | 10.5 | Inhibition of proliferation |
In a study involving MCF-7 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
Antiviral Activity
The antiviral activity of benzothiazole derivatives has been documented against viruses such as HIV and HBV. Preliminary findings suggest that this compound may enhance intracellular levels of APOBEC3G, an enzyme known to inhibit viral replication.
Table 3: Antiviral Activity Data
| Virus | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HIV | 5.0 | Enhancement of APOBEC3G levels |
| HBV | 8.0 | Inhibition of viral replication |
These findings indicate that the compound could serve as a lead structure for developing antiviral therapeutics .
Case Studies
- Antimicrobial Efficacy : A study on benzothiazole derivatives highlighted significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MICs ranging from 8 to 32 µg/mL.
- Cancer Cell Studies : Research involving the treatment of MCF-7 cells with this compound showed a dose-dependent decrease in cell viability, indicating its potential for development as an anticancer agent.
- Antiviral Research : Investigations into the antiviral properties revealed that similar compounds could enhance the effectiveness of existing antiviral therapies by targeting viral replication mechanisms.
Comparison with Similar Compounds
Key Observations :
Structural Divergence : Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl), 2513-0556 lacks the urea bridge (-NH-C(=O)-NH-) common in acetyl-CoA carboxylase (ALS) inhibitors. Instead, its sulfonamide group (-SO₂-NH-) may confer distinct binding interactions .
Physicochemical Properties : The higher molecular weight and pKa of 2513-0556 suggest enhanced lipophilicity compared to sulfonylureas, which may influence membrane permeability in drug discovery contexts .
2513-0556 :
- Drug Discovery : Screened in libraries targeting epigenetic regulators (e.g., protein arginine methyltransferases) due to its sulfonamide group’s ability to chelate metal ions or engage in hydrogen bonding .
- Agricultural Screening : Included in ChemDiv’s agrochemical library, though its exact mode of action remains under investigation .
Sulfonylurea Herbicides (e.g., Metsulfuron-methyl) :
- Mechanism: Inhibit acetolactate synthase (ALS), disrupting branched-chain amino acid synthesis in plants .
- Selectivity : Dependence on heterocyclic substituents; e.g., pyrimidine in bensulfuron-methyl enhances rice crop compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
